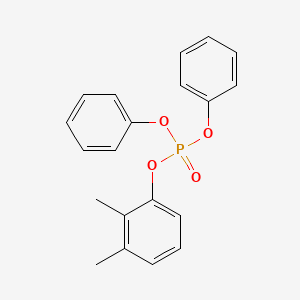
2-Chlorobenzanilide
Vue d'ensemble
Description
2-Chlorobenzanilide is a compound with the linear formula C13H10ClNO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is a solid compound that is practically insoluble in water and readily soluble in polar solvents such as ethanol, acetone, and benzene.
Synthesis Analysis
The synthesis of this compound involves an exothermic reaction where a solution of 2-chlorobenzoyl chloride is added to a mixture through a dropping funnel . After the addition is finished, the mixture is refluxed for half an hour. The mixture is then cooled with the product solidifying .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H10ClNO . It has a molecular weight of 231.684 .Applications De Recherche Scientifique
Photocyclization Studies
2-Chlorobenzanilides are involved in photocyclization reactions, which are significant in organic synthesis and photophysics. Grimshaw and Silva (1982) found that 2-chlorobenzanilides cyclize to phenanthridones upon irradiation in deaerated cyclohexane solutions, with reactions influenced by substituents and solvent polarity (Grimshaw & Silva, 1982).
Fungicide Metabolism
In agriculture, 2-chlorobenzanilide is a key compound in the metabolism of certain fungicides. Wallnöfer et al. (1971) discovered that Rhizopus japonicus, a fungus, can convert this compound into hydroxyanilino derivatives, highlighting its role in biodegradation processes (Wallnöfer, Safe, & Hutzinger, 1971).
Chemical Education and Green Chemistry
This compound also serves as a subject in chemical education, particularly in illustrating green chemistry principles. Phonchaiya et al. (2009) used 2-chlorobenzaldehyde, related to this compound, in a solvent-free Cannizzaro reaction as a teaching model in an introductory organic chemistry laboratory, emphasizing environmentally friendly practices (Phonchaiya et al., 2009).
Environmental Safety Concerns
In the context of environmental safety, Lu, Zhou, and Liu (2004) studied the degradation product of a benzonitrile herbicide, 2-chlorobenzamide, derived from this compound, focusing on its potential carcinogenic effects and environmental impact. They developed a model to predict the peak concentration of 2-chlorobenzamide in the environment, providing insights into its environmental safety profile (Lu, Zhou, & Liu, 2004).
Herbicide Toxicity Studies
In the field of toxicology, research on herbicides related to this compound, such as 2,4-dichlorophenoxyacetic acid, is crucial. Zuanazzi, Ghisi, and Oliveira (2020) performed a scientometric review to analyze global trends and gaps in studies on the toxicity of these herbicides, contributing to our understanding of their impact on the environment and human health (Zuanazzi, Ghisi, & Oliveira, 2020).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various protein targets
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . The exact nature of these interactions and the resulting changes are subject to ongoing research.
Biochemical Pathways
It’s known that similar compounds can influence various metabolic pathways . The downstream effects of these interactions are complex and depend on the specific targets and the cellular context.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound
Result of Action
Similar compounds have been known to induce changes at the molecular and cellular levels . The specific effects of 2-Chlorobenzanilide are subject to ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.
Analyse Biochimique
Biochemical Properties
2-Chlorobenzanilide plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as DNA, proteins, and lipids. Additionally, this compound can bind to serum albumin, affecting its distribution and availability in the bloodstream .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating cell growth, differentiation, and apoptosis. This compound can modulate the activity of MAPK, leading to changes in gene expression and cellular metabolism. Furthermore, it has been reported to affect the expression of genes involved in oxidative stress response, indicating its potential role in modulating cellular redox balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cytochrome P450. By binding to the active site of these enzymes, this compound can prevent the metabolism of other substrates, leading to altered metabolic pathways. Additionally, it can form covalent adducts with nucleophilic sites on proteins and DNA, potentially leading to changes in their structure and function. These interactions can result in the activation or inhibition of signaling pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been observed that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may have different biological activities. Long-term studies have shown that this compound can induce persistent changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects, with no significant changes in physiological parameters. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These effects are likely due to the formation of reactive intermediates and the subsequent oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. It undergoes oxidative metabolism to form hydroxylated metabolites, which can be further conjugated with glucuronic acid or sulfate for excretion. The interaction with cytochrome P450 enzymes can also lead to the formation of reactive intermediates, which can interact with other cellular components, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has been shown to bind to serum albumin, which facilitates its transport in the bloodstream. Additionally, it can interact with membrane transporters, such as organic anion-transporting polypeptides (OATPs), which mediate its uptake into cells. The distribution of this compound within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and the endoplasmic reticulum. This localization is facilitated by its interactions with specific targeting signals and post-translational modifications. In the endoplasmic reticulum, this compound can interact with cytochrome P450 enzymes, influencing their activity and the metabolism of other substrates. Additionally, its presence in the cytoplasm allows it to interact with various cytoplasmic proteins, affecting their function and cellular processes .
Propriétés
IUPAC Name |
2-chloro-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQVIWHAEYLGLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218475 | |
| Record name | Benzamide, 2-chloro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6833-13-2 | |
| Record name | Benzamide, 2-chloro-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006833132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-CHLOROBENZANILIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 2-chloro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLOROBENZANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ4TC95K9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary photochemical reaction pathway observed in 2-Chlorobenzanilide?
A1: this compound undergoes photocyclization when exposed to UV light, leading to the formation of phenanthridone. [, , ] This reaction involves the formation of a new carbon-carbon bond and the elimination of a chlorine atom.
Q2: How do substituents on the benzene rings influence the photocyclization of this compound?
A2: Substituents on both the benzoyl and aniline rings can significantly impact the photocyclization reaction.
- Electron-donating groups on the aniline ring (N-phenyl ring) have been shown to accelerate the reaction. This suggests that the nitrogen lone pair plays a crucial role in assisting the departure of the chlorine atom during the cyclization process. [, ]
- The presence of a chlorine atom in the ortho position of the benzoyl ring is crucial for the photocyclization to occur. [, ] Replacing the chlorine with a methyl group results in a photo-Fries rearrangement instead of cyclization. []
- The nature of the halogen atom in the ortho position also influences the reaction pathway. While this compound undergoes photocyclization, 2-bromo- and 2-iodo-benzanilides primarily undergo dehalogenative reduction. []
Q3: What are the potential applications of the photocyclization reaction of this compound?
A4: The photocyclization of 2-Chlorobenzanilides provides a practical synthetic route for producing phenanthridones. [] Phenanthridones are a class of nitrogen-containing heterocycles with various biological activities, making them valuable building blocks for pharmaceuticals and agrochemicals. This photochemical approach offers a potentially more environmentally friendly alternative to traditional synthetic methods.
Q4: Are there any known biological activities or applications of this compound itself?
A5: While this compound serves as a model compound for photochemical studies, research also investigated its metabolic fate in the presence of microorganisms. [] This information is relevant for understanding the environmental persistence and potential biodegradation pathways of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
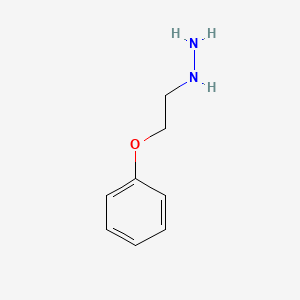
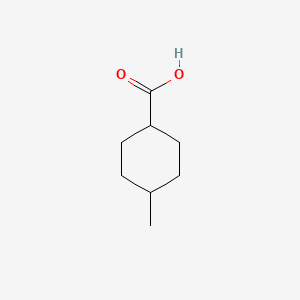
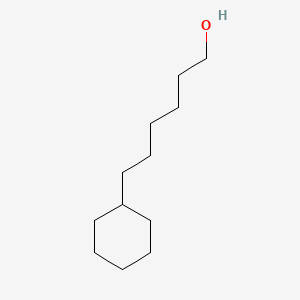
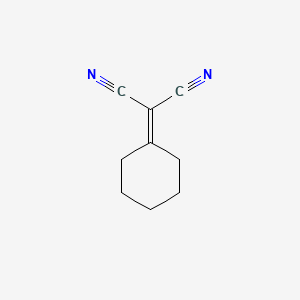
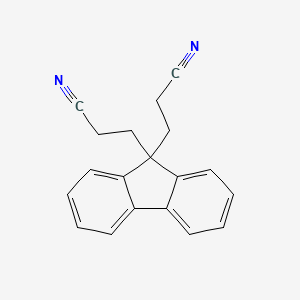
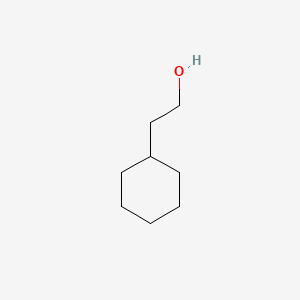
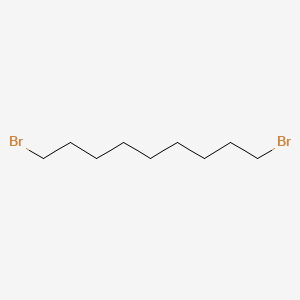

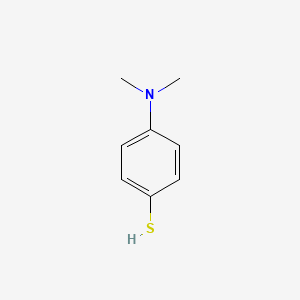
![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxy-](/img/structure/B1346024.png)
![2-[(2-Nitrophenyl)amino]acetic acid](/img/structure/B1346026.png)
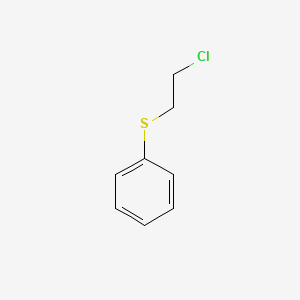
![p-[[p-(Phenylazo)phenyl]azo]phenol](/img/structure/B1346030.png)
